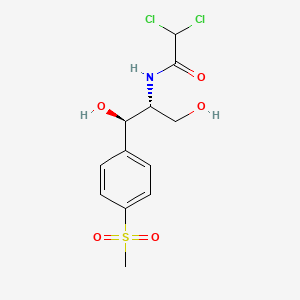
Thionine
Vue d'ensemble
Description
Thionine, also known as Lauth’s violet, is the salt of a heterocyclic compound . It was first synthesized by Charles Lauth . A variety of salts are known including the chloride and acetate, called respectively thionine chloride and thionine acetate . The dye is structurally related to methylene blue, which also features a phenothiazine core .
Synthesis Analysis
Electropolymerization of thionine was performed to create a stable film on the surface of carbon nanotube paste electrode . Poly(thionine) (PTH) was formed on the CuO/PGE surface by electropolymerisation in ethaline deep eutectic solvent (DES) containing acetic acid dopant .
Molecular Structure Analysis
The three-dimensional structure of thionins shows a compact molecule consisting of two alpha helices and two beta sheets .
Chemical Reactions Analysis
Thionine can also be used in place of Schiff reagent in quantitative Feulgen staining of DNA . It can also be used to mediate electron transfer in microbial fuel cells . Thionine is a pH-dependent redox indicator with E0 = 0.06 at pH 7.0 .
Physical And Chemical Properties Analysis
Thionine has a molar mass of 228.29 g·mol−1 . It is a strongly staining metachromatic dye, which is widely used for biological staining .
Applications De Recherche Scientifique
Non-covalent Functionalization of Carbon Nanotubes
Thionine is useful for non-covalent functionalization of carbon nanotubes, enhancing their solubility and introducing NH2 groups on their surface. This functionalization enables further modifications and applications in surface chemistry, including attaching other species like cytochrome C and TiO2 nanoparticles (Li et al., 2004).
Photogalvanic and Dye-Sensitized Solar Cells
Thionine is employed in photogalvanic and dye-sensitized solar cells for converting light into chemical energy. Its photophysical properties, affected by aggregation and polymerization, are crucial in these applications. The paper also discusses the kinetics of thionine's electrochemical transfer and photochemical reactions (Iglesias et al., 2005).
Enhancing Fluorescence in Silica Matrix
Thionine, an organic fluorescence dye, shows significantly increased fluorescence intensity when encaged in a silica solid matrix. This enhancement, along with a shift in emission wavelength, makes it suitable for solid-state optical sensor applications (Ding et al., 2004).
Ethanol Biosensing
Thionine is used in the development of ethanol biosensors. A one-step electrochemical polymerization of thionine-carbon nanofiber nanocomposite with alcohol oxidase forms a biocomposite film for ethanol monitoring. This method offers rapid response, expanded linear response range, and improved analytical capabilities (Wu et al., 2007).
Bioinspired Oxidation of Thionine Dyes
In a study on bioinspired and enzymatic oxidation of thionine dyes, thionines were oxidized using iron-porphyrin immobilized on functionalized fumed silica. This method provided insights into catalytic dye oxidation and its mechanisms, emulating ligninolytic peroxidases' active site (Cocco et al., 2017).
Electrochemical Sensing Platform for MicroRNA Detection
Thionine-functionalized MoS2 nanosheets have been utilized in a label-free electrochemical sensing platform for detecting microRNA-21. Thionine acts as both a reducing agent and a signaling molecule, providing a sensitive detection method for biological samples (Zhu et al., 2017).
Interaction with DNA
Thionine's interaction with DNA has been studied using electrochemistry and spectroelectrochemistry. It was found that thionine can insert into the DNA bi-helix structure, affecting DNA's electrochemical properties (Bao-xian, 2003).
Detection of Aromatic Hydrocarbons
Thionine is used in detecting polycyclic aromatic hydrocarbons (PAHs). A thionine-functionalized graphene electrochemical sensor exhibited high sensitivity and specificity for detecting tricyclic aromatic hydrocarbons, demonstrating its potential in environmental monitoring (Liu et al., 2014).
One-Electron Reduction Studies
Research on the one-electron reduction of thionine through pulse radiolysis has provided insights into its electron transfer properties and potential applications in redox chemistry (Guha et al., 1987).
Raman Spectroelectrochemical Studies
In-situ Raman spectroelectrochemical studies on thionine covalently bound to gold surfaces have revealed its stability and electrochemical response, offering potential applications in surface chemistry and sensor development (Blacha-Grzechnik et al., 2017).
Safety And Hazards
Orientations Futures
Thionine is increasingly used as a signal reporter in electrochemical DNA/aptamer sensors . The engineered electrocatalytic reaction of thionine-mediated electrochemical reduction of EDTA-Fe (III) will provide a simple signal amplification means for the development of highly sensitive electrochemical biosensors .
Propriétés
IUPAC Name |
(7-aminophenothiazin-3-ylidene)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S.ClH/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;/h1-6,13H,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPBBTJXIKFICP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883445 | |
| Record name | Phenothiazin-5-ium, 3,7-diamino-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thionine | |
CAS RN |
581-64-6 | |
| Record name | Thionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thionin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thionin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenothiazin-5-ium, 3,7-diamino-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenothiazin-5-ium, 3,7-diamino-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-diaminophenothiazin-5-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTT2SAT5H0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















